Leukotriene D4 methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

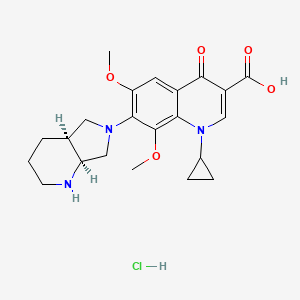

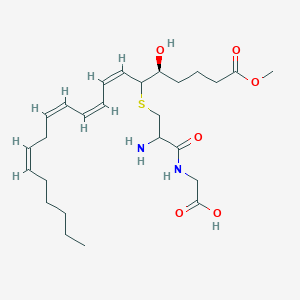

Leukotriene D4 (LTD4) is one of the constituents of slow-reacting substance of anaphylaxis (SRS-A) produced by the metabolism of LTC4 by γ-glutamyl transpeptidase. LTD4-induced bronchoconstriction and enhanced vascular permeability contribute to the pathogenesis of asthma and acute hypersensitivity. LTD4 is several hundred fold more potent than LTC4 at the cysteinyl-leukotriene 1 (CysLT1) receptor, but they exhibit approximately equal affinity at the CysLT2 receptor. LTD4 methyl ester is a more lipid soluble form of LTD4. The biological activity of LTD4 methyl ester has not been reported. LTD4 methyl ester is a more lipid soluble form of LTD4. The biological activity of LTD4 methyl ester has not been reported.

科学的研究の応用

Role in Immune Response and Inflammation

Research has highlighted the involvement of leukotrienes, particularly Leukotriene D4, in various immune and inflammatory responses. For instance, studies have shown that leukotriene C4 synthase, which is responsible for the biosynthesis of cysteinyl leukotrienes, plays a significant role in inflammatory responses, including increased vascular permeability in immune responses (Kanaoka et al., 2001). Additionally, leukotriene synthesis inhibitors have been found to prevent a rise in blood pressure and reduce noradrenaline-evoked contraction, indicating their role in vascular function and hypertension (Stanke-Labesque et al., 2003).

Synthesis and Metabolism

Significant efforts have been made in understanding the synthesis and metabolism of leukotrienes. The biosynthesis pathway involves the conversion of leukotriene A4 into various forms, including leukotriene D4, by specific enzymes (Murphy & Gijón, 2007). Innovative methods have been developed for the total synthesis of leukotrienes from butadiene, demonstrating advancements in chemical synthesis techniques (Rodriguez et al., 2000).

Analytical and Quantification Methods

Advances in analytical techniques, such as mass spectrometry, have facilitated the precise quantification of leukotrienes, which is crucial for understanding their role in various physiological and pathological processes (Ghomashchi et al., 2007). For instance, ultra-fast liquid chromatography-tandem mass spectrometry has been developed for the sensitive determination of leukotriene B4 in plasma, showcasing the advancements in analytical methodologies for these compounds (Lin et al., 2013).

Receptor and Cellular Interactions

The interactions of leukotriene D4 with its receptors and subsequent cellular responses have been a significant focus of research. For example, studies have shown the effects of leukotriene D4 on intracellular calcium mobilization in human detrusor myocytes, highlighting the compound's impact on cellular functions (Bouchelouche et al., 2001). Another study explored the ligand-induced tyrosine phosphorylation of cysteinyl leukotriene receptor 1, demonstrating the complex signaling pathways involved in leukotriene D4's cellular effects (Parhamifar et al., 2010).

特性

分子式 |

C26H42N2O6S |

|---|---|

分子量 |

510.7 |

InChI |

InChI=1S/C26H42N2O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(29)16-15-18-25(32)34-2)35-20-21(27)26(33)28-19-24(30)31/h7-8,10-14,17,21-23,29H,3-6,9,15-16,18-20,27H2,1-2H3,(H,28,33)(H,30,31)/b8-7-,11-10-,13-12+,17-14+/t21-,22-,23+/m0/s1 |

InChIキー |

PVGJCQKBOXAJIF-HXDOPMNESA-N |

SMILES |

CCCCC/C=CC/C=CC=CC=C[C@@H](SC[C@H](N)C(NCC(O)=O)=O)[C@@H](O)CCCC(OC)=O |

同義語 |

5S-hydroxy-6R-(S-cysteinylglycinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。